Copper(II) hydroxide, Cu(OH)₂, is a well-defined inorganic compound valued for its role as a highly reactive and pure source of copper(II) oxide (CuO) via thermal decomposition at relatively low temperatures. Unlike crude mixtures like Bordeaux or more inert forms such as copper oxides, its distinct properties—including low water solubility (Ksp ≈ 2.20 × 10⁻²⁰) and defined decomposition pathway—make it a preferred material in applications requiring precise control over reactivity, particle morphology, and final product purity. It serves as a critical precursor in catalyst and advanced nanomaterial synthesis, a functional agent in agricultural fungicides, and a specialized component in electrochemical sensors.
Substituting Copper(II) hydroxide with seemingly similar compounds like basic copper carbonate, copper oxychloride, or copper(II) oxide often leads to process failures and inconsistent product performance. Each compound possesses a distinct thermal decomposition temperature, which is critical for its use as a precursor; for instance, Cu(OH)₂ decomposes to pure CuO at a significantly lower temperature (160–185°C) than basic carbonates like malachite (>280°C). This difference dictates process energy costs and compatibility with temperature-sensitive substrates. Furthermore, alternatives like copper oxychloride have different particle size distributions and rates of copper ion release, directly impacting their efficacy and required dosage in fungicidal formulations. Therefore, specifying Cu(OH)₂ by its CAS number (20427-59-2) is essential for processes optimized for its specific reactivity, decomposition profile, and resulting material morphology.
Copper(II) hydroxide provides a more energy-efficient and process-compatible route to high-purity copper(II) oxide (CuO) compared to common basic copper carbonates. In-operando X-ray photoelectron spectroscopy shows that Cu(OH)₂ completely decomposes to tenorite (CuO) at 160°C. In contrast, malachite (Cu₂CO₃(OH)₂), a common form of basic copper carbonate, only begins to decompose at 280°C. This lower decomposition temperature reduces energy costs and makes Cu(OH)₂ suitable for applications involving temperature-sensitive substrates where higher-temperature precursors would cause damage.
| Evidence Dimension | Complete Thermal Decomposition Temperature to CuO |
| Target Compound Data | 160 °C |
| Comparator Or Baseline | Malachite (Basic Copper Carbonate): Starts to decompose at 280 °C |
| Quantified Difference | Decomposes at a temperature at least 120 °C lower than malachite |
| Conditions | In-operando X-ray photoelectron spectroscopy within the spectrometer's working chamber. |
This allows for lower-energy production of CuO and enables its use as a precursor in processes with strict thermal budget constraints.
The choice of precursor directly impacts the morphology and size of resulting CuO nanoparticles, which is critical for catalytic and electronic applications. Using Cu(OH)₂ as a precursor in a mechanochemical process yields CuO nanoparticles with a narrow size distribution of 10–27 nm without requiring subsequent high-temperature annealing. In contrast, other methods using different precursors, such as the sol-gel synthesis from cupric acetate, often produce larger particles; for example, calcination at 400°C can result in an average particle size of 350 nm. The ability to generate smaller, more uniform nanoparticles directly from the precursor is a key advantage for reproducibility in advanced material manufacturing.
| Evidence Dimension | Resulting CuO Nanoparticle Size |
| Target Compound Data | 10–27 nm (from Cu(OH)₂ precursor) |
| Comparator Or Baseline | Cupric Acetate Precursor (Sol-Gel): ~350 nm |
| Quantified Difference | Yields nanoparticles over 10x smaller than some alternative precursor routes |
| Conditions | Target: Mechanochemical milling of Cu(OH)₂. Comparator: Sol-gel method with calcination at 400°C. |
Enables the reproducible manufacturing of smaller, higher-surface-area CuO nanoparticles essential for high-performance catalysts, sensors, and electronic components.
In the fabrication of non-enzymatic sensors, the chemical identity of the copper species is critical for electrocatalytic performance. Electrodes modified with Cu(OH)₂ show distinct electrocatalytic activity for the oxidation of molecules like 5-Hydroxymethylfurfural (HMF) compared to electrodes fabricated directly from CuO. The electrochemical process for glucose sensing, for example, relies on the in-situ oxidation of Cu(II) to Cu(III) species in an alkaline medium. Starting with a hydroxide precursor can provide a more direct or efficient pathway to these active species compared to the more stable oxide, influencing sensor sensitivity and response time. This makes Cu(OH)₂ a specific choice for fabricating highly active and reproducible electrochemical sensors.
| Evidence Dimension | Electrocatalytic Activity and Mechanism |
| Target Compound Data | Directly provides Cu(II) in a hydroxide form, readily available for electrochemical conversion to active Cu(III) species. |
| Comparator Or Baseline | Copper(II) Oxide (CuO): A more stable oxide requiring electrochemical activation to form the necessary surface species for sensing. |
| Quantified Difference | Not directly quantified in a single study, but mechanistic differences are established. |
| Conditions | Electrochemical oxidation in alkaline media (e.g., 0.1 M NaOH) for non-enzymatic sensing applications. |
Specifying Cu(OH)₂ ensures the correct starting material for fabricating sensors that rely on the specific electrochemical properties of the copper hydroxide surface.
For manufacturing catalysts or functional coatings where the substrate cannot withstand high temperatures, Copper(II) hydroxide is the indicated precursor. Its decomposition to active CuO at temperatures as low as 160°C allows for processing on materials that would be damaged by the >280°C temperatures required for basic copper carbonate decomposition.
In developing electrochemical sensors, particularly for glucose, the specific surface chemistry is paramount. Using Copper(II) hydroxide as the starting material provides a reactive surface that is readily converted to the catalytically active Cu(III) species required for glucose oxidation in alkaline solutions, leading to reproducible and sensitive sensor performance.
When formulating protective fungicides, achieving high surface coverage and controlled ion release is key. Modern Copper(II) hydroxide formulations are engineered with fine particle sizes that provide superior leaf coverage compared to many standard copper oxychloride products, supporting strong performance at lower application rates.
For applications in electronics or advanced pigments where nanoparticle size and uniformity are critical for performance, using Copper(II) hydroxide as a precursor offers superior control. It enables the synthesis of CuO nanoparticles in the 10-30 nm range, significantly smaller and more uniform than those typically produced from other common copper salts like acetate or carbonate.
Corrosive;Acute Toxic;Irritant;Environmental Hazard